molecular formula C14H16BrN3 B8678917 N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine

Cat. No.: B8678917
M. Wt: 306.20 g/mol
InChI Key: WYTMZZPYUHQLKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-methylphenylamine and 4-propan-2-ylpyrimidine-2-amine as the primary starting materials.

    Coupling Reaction: The key step in the synthesis is the coupling reaction between the amine group of 3-bromo-5-methylphenylamine and the pyrimidine ring. This is usually achieved through a nucleophilic substitution reaction under basic conditions.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the phenyl or pyrimidine rings.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0-5°C.

    Substitution: Nucleophiles like methylamine (CH3NH2) in ethanol (C2H5OH) at reflux temperature.

Major Products Formed

    Oxidation: Formation of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-ol.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of N-(3-substituted-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine derivatives.

Scientific Research Applications

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
  • N-(3-bromo-5-methylphenyl)-4-ethylpyrimidin-2-amine
  • N-(3-bromo-5-methylphenyl)-4-isopropylpyrimidin-2-amine

Uniqueness

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is unique due to the specific substitution pattern on the phenyl and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propan-2-yl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16BrN3

Molecular Weight

306.20 g/mol

IUPAC Name

N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C14H16BrN3/c1-9(2)13-4-5-16-14(18-13)17-12-7-10(3)6-11(15)8-12/h4-9H,1-3H3,(H,16,17,18)

InChI Key

WYTMZZPYUHQLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (0.192 mL, 3.35 mmol) was added to commercially available 2-chloro-4-(propan-2-yl)pyrimidine (0.5 g, 3.19 mmol) and 3-bromo-5-methylaniline (0.900 g, 3.19 mmol) suspended in dioxane (6.39 mL). Reaction was heated to 120° C. (bath temp) overnight. Then, the reaction was cooled to room temperature and purified by column chromatography on silica gel eluting with ethyl acetate and hexanes to give N-(3-bromo-5-methylphenyl)-4-(propan-2-yl)-pyrimidin-2-amine (959.8 mg, 3.13 mmol, 98%) as a white solid.
Quantity
0.192 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
6.39 mL
Type
solvent
Reaction Step Two

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